molecular formula C11H12N2O2 B11774023 Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate

Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate

Cat. No.: B11774023
M. Wt: 204.22 g/mol
InChI Key: KPRWWPQJYGHJQT-UHFFFAOYSA-N
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Description

Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde under controlled conditions. The reaction is carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate include:

  • Methyl 3-(1H-pyrrol-2-yl)propanoate
  • Ethyl 3-(1H-pyrrol-1-yl)propanoate
  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for the development of novel therapeutic agents and other applications in scientific research .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate

InChI

InChI=1S/C11H12N2O2/c1-15-10(14)5-4-9-7-8-3-2-6-12-11(8)13-9/h2-3,6-7H,4-5H2,1H3,(H,12,13)

InChI Key

KPRWWPQJYGHJQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC2=C(N1)N=CC=C2

Origin of Product

United States

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